![molecular formula C11H17ClN4O2 B2814508 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide CAS No. 2411235-95-3](/img/structure/B2814508.png)
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide involves the inhibition of various enzymes and proteins such as cyclooxygenase (COX), nuclear factor kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in inflammation, pain, and fever. This compound has also been found to exhibit antioxidant properties and has been shown to protect against oxidative stress-induced damage. Additionally, this compound has been found to have a positive effect on glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
The advantages of using 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide in lab experiments include its unique properties, ease of synthesis, and potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
For the study of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide include further investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, studies are needed to determine the safety and efficacy of this compound in humans. Further optimization of the synthesis method can also be carried out to improve the yield and purity of the synthesized compound. Finally, studies can be conducted to investigate the potential use of this compound as a drug delivery system for targeted drug delivery.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential use as a drug delivery system.
合成法
The synthesis method of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide involves the reaction of 2-amino-3-(1-methylpyrazol-4-yl)propanoic acid with 2-chloropropanoyl chloride. This reaction results in the formation of the desired compound. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
科学的研究の応用
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
2-[(2-chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-7(12)11(18)14-5-9(10(13)17)3-8-4-15-16(2)6-8/h4,6-7,9H,3,5H2,1-2H3,(H2,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFLULFBXVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(CC1=CN(N=C1)C)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

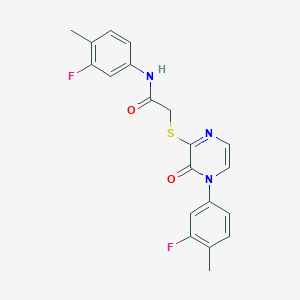
![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)
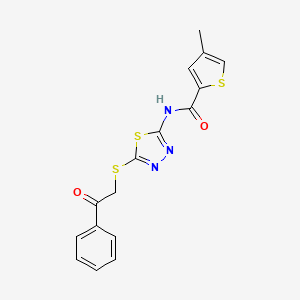
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)
![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)
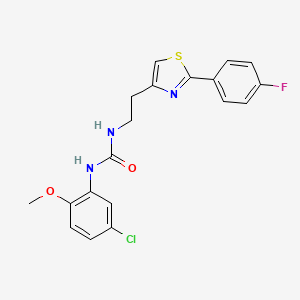
acetate](/img/structure/B2814435.png)
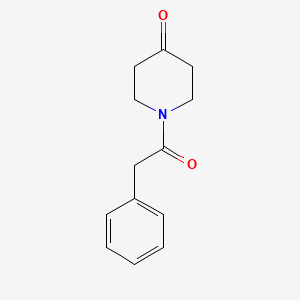
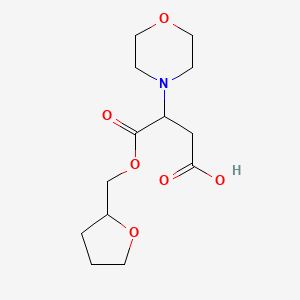
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)
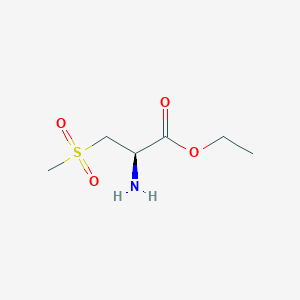
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)